Home > Products > Screening Compounds P142931 > 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide - 1334370-64-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

Catalog Number: EVT-2877730
CAS Number: 1334370-64-7
Molecular Formula: C23H27N7O2
Molecular Weight: 433.516
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, reversible P2Y12 antagonist. It exhibits strong in vitro and in vivo antiplatelet activity, making it a promising candidate for preventing blood clots. []
  • Relevance: SAR216471 and the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide, share several key structural features, including a substituted pyrazole ring directly attached to a pyrimidine ring. Both compounds also incorporate an extended nitrogen-containing side chain, although the specific groups differ. These structural similarities highlight a potential connection in their biological activities and target interactions. []

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

  • Compound Description: AZD9819 is a human neutrophil elastase inhibitor being investigated as a potential drug. It features a pyrazinone-carboxamide core susceptible to lipid peroxide-mediated oxidation, forming an oxazole derivative as a byproduct. []
  • Relevance: While structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide, AZD9819 shares a crucial feature: a substituted pyrazole ring. This common motif suggests potential similarities in their binding interactions with biological targets, even if their overall pharmacological profiles differ. []

(5aR)-5,5-Difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide (23)

  • Compound Description: Compound 23 is a tool molecule developed as a potential PET imaging agent for T cells due to its selectivity for interleukin-2-inducible T-cell kinase (Itk). []
  • Relevance: Compound 23 and the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide, share a substituted pyrazole ring. The presence of this motif in both structures, despite their distinct overall structures, highlights the importance of this chemical group in potentially conferring specific biological activities or enabling interactions with particular targets. []

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 acts as a monoacylglycerol lipase (MAGL) inhibitor, leading to increased 2-Arachidonoylglycerol (2-AG) levels, an endocannabinoid acting on CB1 and CB2 receptors. It exhibits antinociceptive and anti-inflammatory effects. [, ]
  • Relevance: Although structurally distinct from 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide, JZL184 shares a common pharmacophore with the target compound: a piperidine ring. The presence of this structure in both molecules suggests potential similarities in their binding interactions, particularly with targets that interact favorably with piperidine-containing ligands. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a well-known potent and selective CB1 cannabinoid receptor antagonist, often used to study the effects of CB1 receptor blockade. [, , ]
  • Relevance: SR141716 exhibits significant structural similarities to the target compound, 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide. Both compounds contain a central pyrazole ring with substituted aryl groups and a carboxamide linker connected to a piperidine ring. This shared scaffold suggests that both compounds might target similar biological pathways or interact with related receptor families, despite their distinct pharmacological profiles. [, , ]
Overview

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery. It features a unique combination of heterocyclic structures, including pyrazole, pyrimidine, and piperidine, which are known for their diverse pharmacological properties.

Source

The compound's unique structure and properties have been documented in various scientific literature and databases. Notable references include chemical databases and publications that focus on organic synthesis and medicinal chemistry .

Classification

This compound can be classified under several categories:

  • Chemical Class: Piperidine derivatives
  • Functional Groups: Carboxamide, heterocycles (pyrazole, pyrimidine)
  • Biological Activity: Potential anticancer, antimicrobial, and analgesic properties
Synthesis Analysis

Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide typically involves multiple synthetic steps. The following outlines the general synthetic route:

  1. Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  2. Synthesis of the Pyrimidine Ring: Often involves the condensation of β-dicarbonyl compounds with amidines to form pyrimidine derivatives.
  3. Formation of the Piperidine Ring: Can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines.
  4. Coupling Reactions: The final compound is formed by coupling the pyrazole, pyrimidine, and piperidine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is characterized by:

  • Molecular Formula: C22H26N8O
  • Molecular Weight: 430.5 g/mol
  • The structure includes a piperidine core linked to a pyrazole and a pyrimidine moiety, contributing to its biological activity.

Data

The compound's structural data can be analyzed using various computational chemistry tools to predict its behavior in biological systems and its interaction with potential targets .

Chemical Reactions Analysis

Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule .

Technical Details

Understanding these reactions is crucial for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Mechanism of Action

The mechanism of action for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. This interaction may modulate their activity, leading to therapeutic effects. Detailed studies are necessary to elucidate the specific pathways involved .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide include:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
    These properties are often determined experimentally during synthesis.

Chemical Properties

The chemical properties include stability under various conditions, solubility in different solvents, and reactivity with other chemical species. These properties are critical for understanding how the compound behaves in biological systems and during storage .

Applications

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry: As a candidate for drug development targeting cancer and other diseases.
  • Biochemical Research: Useful in studies related to enzyme inhibition or receptor modulation.

Research continues to explore its full range of biological activities and therapeutic potentials .

Properties

CAS Number

1334370-64-7

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide

Molecular Formula

C23H27N7O2

Molecular Weight

433.516

InChI

InChI=1S/C23H27N7O2/c31-23(27-19-4-6-20(7-5-19)28-11-13-32-14-12-28)18-3-1-9-29(16-18)21-15-22(25-17-24-21)30-10-2-8-26-30/h2,4-8,10,15,17-18H,1,3,9,11-14,16H2,(H,27,31)

InChI Key

LPQHQXCYRPYZLB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.